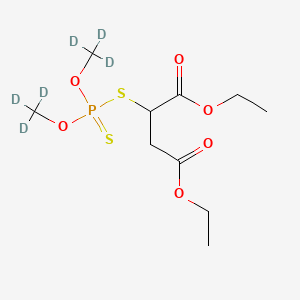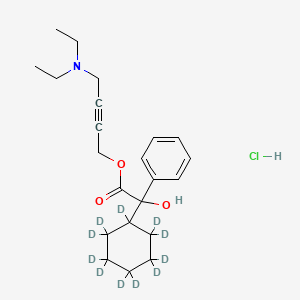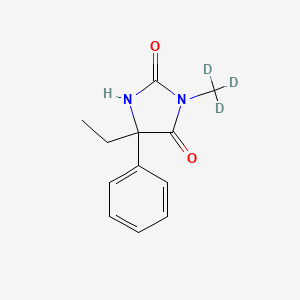
Fosinoprilat-d5 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosinoprilat-d5 Sodium Salt is a deuterated form of Fosinoprilat, which is the active metabolite of the prodrug Fosinopril. Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure by converting angiotensin I to angiotensin II. The deuterated form, Fosinoprilat-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Fosinoprilat due to its stability and distinguishable mass spectrometric properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fosinoprilat-d5 Sodium Salt involves the deuteration of Fosinoprilat. The process typically begins with the synthesis of Fosinopril, which is then hydrolyzed to produce Fosinoprilat. Deuteration is achieved by substituting hydrogen atoms with deuterium atoms in the molecular structure. This can be done using deuterated reagents under specific reaction conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is optimized to achieve high yields and efficient deuteration .
Analyse Chemischer Reaktionen
Types of Reactions: Fosinoprilat-d5 Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Fosinoprilat-d5 can be hydrolyzed under acidic or basic conditions to yield its corresponding acid form.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize Fosinoprilat-d5 to form different oxidation products.
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include the hydrolyzed acid form of Fosinoprilat-d5 and various oxidation products depending on the oxidizing agents used .
Wissenschaftliche Forschungsanwendungen
Fosinoprilat-d5 Sodium Salt is widely used in scientific research due to its unique properties.
Chemistry:
- Used as a reference standard in mass spectrometry to study the metabolic pathways and pharmacokinetics of Fosinoprilat.
- Employed in the development of analytical methods for the quantification of Fosinoprilat in biological samples .
Biology:
- Utilized in studies investigating the biological effects of angiotensin-converting enzyme inhibitors on cellular and molecular levels.
- Helps in understanding the interaction of Fosinoprilat with various biological targets .
Medicine:
- Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Fosinoprilat.
- Assists in the development of new therapeutic strategies for hypertension and heart failure .
Industry:
- Applied in the quality control and validation of pharmaceutical formulations containing Fosinoprilat.
- Used in the production of deuterated drugs for enhanced stability and efficacy .
Wirkmechanismus
Fosinoprilat-d5 Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor that regulates blood pressure. By inhibiting this enzyme, Fosinoprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Vergleich Mit ähnlichen Verbindungen
- Fosinoprilat
- Fosinopril
- Enalaprilat
- Lisinopril
- Ramiprilat
Comparison: Fosinoprilat-d5 Sodium Salt is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties compared to its non-deuterated counterparts. This makes it particularly useful in pharmacokinetic and metabolic studies. While other angiotensin-converting enzyme inhibitors like Enalaprilat, Lisinopril, and Ramiprilat also inhibit the same enzyme, Fosinoprilat-d5 offers advantages in research settings due to its isotopic labeling .
Eigenschaften
CAS-Nummer |
1217522-63-8 |
|---|---|
Molekularformel |
C23H33NNaO5P |
Molekulargewicht |
462.513 |
IUPAC-Name |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C23H34NO5P.Na/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19;/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29);/q;+1/p-1/t20-,21+;/m1./s1/i1D,3D,4D,9D,10D; |
InChI-Schlüssel |
ZPIVICMRZRGSIT-NNLCYVJISA-M |
SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-].[Na+] |
Synonyme |
(4S)-4-Cyclohexyl-1-[2-[hydroxy(4-phenyl-d5-butyl)phosphinyl]acetyl]-L-proline Sodium Salt; Fosfenopril-d5 Sodium Salt; Fosinoprilic Acid-d5 Sodium Salt; SQ 27519-d5 Sodium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)







![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)


